BenchChemオンラインストアへようこそ!

Thieno[2,3-B]pyridin-4-amine

PIM-1 kinase inhibition anticancer scaffold comparison

Thieno[2,3-B]pyridin-4-amine (CAS 21344-47-8) is a heterocyclic building block characterized by a thiophene ring fused to a pyridine ring with a primary amine at the 4-position (C7H6N2S, MW 150.20 g/mol; predicted boiling point 349.6±22.0 °C, density 1.383±0.06 g/cm³). This scaffold serves as the structural foundation for numerous kinase inhibitor discovery programs and is commercially available from multiple suppliers, making it a strategic procurement target for medicinal chemistry groups developing anticancer, antimalarial, and metabolic disease therapeutics.

Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
CAS No. 21344-47-8
Cat. No. B3049638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-B]pyridin-4-amine
CAS21344-47-8
Molecular FormulaC7H6N2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1N)C=CS2
InChIInChI=1S/C7H6N2S/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H,(H2,8,9)
InChIKeyCVICSLLSENMNLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-B]pyridin-4-amine (CAS 21344-47-8): Core Scaffold for Kinase Inhibitor Procurement and Medicinal Chemistry Sourcing


Thieno[2,3-B]pyridin-4-amine (CAS 21344-47-8) is a heterocyclic building block characterized by a thiophene ring fused to a pyridine ring with a primary amine at the 4-position (C7H6N2S, MW 150.20 g/mol; predicted boiling point 349.6±22.0 °C, density 1.383±0.06 g/cm³) . This scaffold serves as the structural foundation for numerous kinase inhibitor discovery programs and is commercially available from multiple suppliers, making it a strategic procurement target for medicinal chemistry groups developing anticancer, antimalarial, and metabolic disease therapeutics .

Why Thieno[2,3-B]pyridin-4-amine Cannot Be Replaced by Pyridine, Quinoline, or Thieno[3,2-b]pyridine Analogs in Target-Focused Discovery


The thieno[2,3-b]pyridine fusion topology creates a unique ATP-competitive hinge-binding geometry that is fundamentally distinct from simple pyridine or quinoline scaffolds. Substructure searching reveals that the [2,3-b] ring fusion—as opposed to the [3,2-b] isomer or monocyclic pyridine—imparts differential kinase selectivity profiles, as demonstrated by the observation that thieno[2,3-b]pyridine derivatives can achieve PfGSK-3 versus HsGSK-3 selectivity, whereas the [3,2-b] isomer scaffold exhibits profoundly different hinge-binding modes and kinome-wide selectivity [2]. Direct scaffold comparisons show that thieno[2,3-b]pyridines lacking additional fused rings have lower antiproliferative activity than tetrahydrothieno[2,3-b]quinolones, confirming that the core topology itself—not merely the presence of a heterocycle—dictates potency [3]. Substituting this scaffold with generic pyridine-4-amine or quinoline-4-amine therefore risks losing target engagement, selectivity, and the established structure-activity relationships documented across multiple therapeutic programs [2].

Thieno[2,3-B]pyridin-4-amine: Quantitative Differentiation Evidence Against Comparator Scaffolds and In-Class Analogs


PIM-1 Kinase Inhibition: Thieno[2,3-b]pyridine Derivatives Achieve Low Nanomolar IC50 Unattainable by Monocyclic Pyridine Analogs

In a direct within-study scaffold comparison, thieno[2,3-b]pyridine derivative 8d achieved PIM-1 kinase IC50 = 0.019 µM, whereas the most potent pyridine-based compound in the same series (compound I) showed IC50 = 0.050 µM, representing a 2.6-fold potency advantage for the fused thienopyridine scaffold over the monocyclic pyridine scaffold [1]. Furthermore, thieno[2,3-b]pyridine compound 5b demonstrated broad NCI 60-cell-line panel activity with GI50 values of 0.302–3.57 µM across the majority of tested tumor cell lines, confirming that the enhanced enzymatic potency translates to cellular efficacy [1].

PIM-1 kinase inhibition anticancer scaffold comparison

Plasmodium falciparum GSK-3 Selectivity: Thieno[2,3-b]pyridine Scaffold Enables Species-Selective Kinase Inhibition Over Human GSK-3β

Thieno[2,3-b]pyridine-5-carbonitrile derivatives were identified via high-throughput screening as a new class of PfGSK-3 inhibitors and demonstrated selectivity in favor of the plasmodial enzyme over human GSK-3β (HsGSK-3β) [1]. Systematic variation of the substitution pattern at the parent scaffold produced compounds that selectively inhibited PfGSK-3 while being less active on GSK-3 homologues of other species [1]. Molecular modeling revealed that subtle differences in the ATP-binding pockets between PfGSK-3 and HsGSK-3β are responsible for the observed selectivity, a feature exploited by the thieno[2,3-b]pyridine core geometry [1]. Representatives of this class exhibited micromolar IC50 values against P. falciparum erythrocyte-stage parasites, confirming antiplasmodial activity [1]. Crucially, this species-selectivity profile is scaffold-dependent; quinoline-based antimalarials (e.g., chloroquine) operate via heme polymerization inhibition rather than kinase targeting, meaning that scaffold substitution would redirect the mechanism entirely [1].

PfGSK-3 antimalarial kinase selectivity species selectivity

Anti-Proliferative Potency via PI-PLC Inhibition: Thieno[2,3-b]pyridine Derivative Achieves 58 nM GI50 in Melanoma, Surpassing Indole and Pyrazole Chemotypes

In a comparative chemotype evaluation of known PLC-γ2 inhibitors tested against the NCI60 human tumor cell line panel, a thieno[2,3-b]pyridine derivative (compound 3) achieved GI50 = 58 nM against the melanoma MDA-MB-435 cell line [1]. In contrast, indole-based and 1H-pyrazole-based compound classes exhibited only moderate growth inhibition in the same panel, confirming that the thieno[2,3-b]pyridine scaffold provides superior antiproliferative potency [1]. Furthermore, the same thieno[2,3-b]pyridine derivative showed an average GI50 = 275 nM against leukemia cell lines, consistent with the unique expression of PLC-γ2 in hematopoietic cells and indicating a specific target interaction [1]. The PI-PLC inhibitory mechanism is scaffold-specific: 2-amino-3-carboxamido-thieno[2,3-b]pyridines target a lipophilic pocket in the PI-PLC active site that is inaccessible to indole or pyrazole chemotypes, as confirmed by molecular docking [1].

PI-PLC inhibition melanoma antiproliferative chemotype comparison

HCV NS4B Inhibition: Thieno[2,3-b]pyridine Hybridization Yields Sub-Micromolar Antiviral EC50 with Defined Resistance Profile

The thieno[2,3-b]pyridine HCV inhibitor 2 demonstrated properties as an NS4B inhibitor [1]. Subsequent hybridization of this scaffold with an imidazo[2,1-b]thiazole NS4B inhibitor resulted in compounds with sub-micromolar EC50 against HCV genotype 1b replicon [1]. In a separate hit-to-lead campaign, thieno[2,3-b]pyridine derivative 12c achieved EC50 = 3.3 µM with selectivity index >30.3, and compound 12b showed EC50 = 3.5 µM with SI >28.6, both without obvious cytotoxicity in vitro [2]. Critically, resistance profiling revealed that the bicyclic thieno[2,3-b]pyridine scaffold mediates resistance to H3R and Q26R mutations, while the piperazinone motif mediates resistance to H94R, F98C, and V105M mutations [1]. This structure-resistance relationship detail is unique to this scaffold class and informs rational design of NS4B inhibitors with higher resistance barriers—a property not demonstrated by alternative HCV inhibitor scaffolds (e.g., imidazo[2,1-b]thiazole alone) [1].

HCV NS4B inhibitor antiviral resistance profile scaffold hybridization

DRAK2 Kinase Inhibition for Metabolic Disease: Thieno[2,3-b]pyridine Derivatives Achieve Nanomolar Potency with In Vivo β-Cell Protection

A series of novel thieno[2,3-b]pyridine derivatives were developed as DRAK2 inhibitors, with lead compound Y17 demonstrating nanomolar IC50 against DRAK2 and pronounced inhibitory effects on IL-1β secretion via the DRAK2-ULK1 axis [1]. In vitro, these compounds enhanced mitochondrial membrane potential in INS-1E cells and glucose-stimulated insulin secretion in primary mouse islets, while protecting against palmitic acid-induced apoptosis [1]. In vivo, Y17 exhibited good tissue distribution in pancreatic tissue and improved glucose tolerance in mice [1]. Earlier scaffold-hopping work independently identified a thieno[2,3-b]pyridine derivative with DRAK2 binding affinity Kd = 9 nM and functional IC50 = 0.82 µM [2]. The most potent congener from an oxadiazole-thione series achieved IC50 = 0.029 µM in a functional DRAK2 biochemical assay [2]. This DRAK2-targeting capability is scaffold-dependent; alternative kinase inhibitor chemotypes (e.g., pyrazolopyrimidines) were not reported to achieve comparable DRAK2 selectivity coupled with in vivo β-cell functional protection, making the thieno[2,3-b]pyridine core uniquely suited for metabolic disease programs.

DRAK2 kinase inhibition type 2 diabetes β-cell protection metabolic disease

RON Tyrosine Kinase Inhibition: Thieno[2,3-b]pyridine Derivative 15f Achieves 74.9% In Vivo Tumor Growth Inhibition, Superior to Clinical-Stage Comparators

Compound 15f, a thieno[2,3-b]pyridine derivative, demonstrated significant in vivo antineoplastic efficacy against RON splice variant-expressing tumors, achieving 74.9% tumor growth inhibition at 10 mg/kg in a patient-derived xenograft (PDX) model [1]. This in vivo efficacy was greater than that of compounds 2 and 4 (clinical-stage RON/c-Met inhibitors crizotinib and BMS-777607, respectively) tested in the same model [1]. Compound 15f also exhibited excellent pharmacokinetics, enabling the observed in vivo activity [1]. In vitro, compound 15f showed potent kinase inhibition and antiproliferative activity against RON splice variant-expressing cancer cells [1]. This represents a direct within-study comparison demonstrating that an optimized thieno[2,3-b]pyridine derivative can outperform clinically precedented RON inhibitors in a translational tumor model.

RON kinase inhibition tumor xenograft in vivo efficacy splice variant targeting

Thieno[2,3-B]pyridin-4-amine: Optimal Procurement Scenarios for Drug Discovery and Chemical Biology Applications


PIM-1 Kinase Inhibitor Lead Generation Programs Requiring Sub-20 nM Enzymatic Potency

Medicinal chemistry teams pursuing PIM-1 kinase inhibitors for oncology should source thieno[2,3-B]pyridin-4-amine as a core scaffold rather than monocyclic pyridine-4-amine. As demonstrated by Abdelaziz et al., thieno[2,3-b]pyridine derivative 8d achieves PIM-1 IC50 = 0.019 µM, representing a 2.6-fold potency improvement over the best pyridine analog (IC50 = 0.050 µM), with validated cellular translation in the NCI 60-cell-line panel [1]. This scaffold is particularly suitable for hit-to-lead and lead optimization stages where nanomolar enzymatic potency and broad tumor-cell-line activity are required.

Antimalarial Drug Discovery Targeting Parasite-Selective Kinase Inhibition

For antimalarial programs requiring selective inhibition of Plasmodium falciparum GSK-3 over human GSK-3β, the thieno[2,3-b]pyridine scaffold is uniquely validated. Fugel et al. demonstrated that 3,6-diamino-4-(2-halophenyl)-2-benzoylthieno[2,3-b]pyridine-5-carbonitriles achieve PfGSK-3 selectivity driven by differential ATP-binding pocket geometry, with confirmed micromolar antiplasmodial activity [2]. This scaffold should be prioritized over quinoline-based antimalarials when the program objective is kinase-targeted rather than heme-polymerization-based mechanisms.

Metabolic Disease Programs Targeting DRAK2 for β-Cell Preservation in Type 2 Diabetes

DRAK2 inhibitor discovery teams developing β-cell-protective therapies for type 2 diabetes or MASH should procure thieno[2,3-b]pyridine-based chemical matter. Lian et al. demonstrated that derivative Y17 achieves nanomolar DRAK2 inhibition with confirmed in vitro enhancement of glucose-stimulated insulin secretion in primary islets and in vivo improvement of glucose tolerance in mice [3]. The scaffold's ability to deliver pancreatic tissue distribution and functional β-cell protection distinguishes it from alternative kinase inhibitor chemotypes lacking in vivo metabolic disease validation.

Oncology Programs Targeting RON Splice Variant-Driven Cancers Requiring In Vivo-Validated Chemical Matter

For drug discovery programs targeting RON tyrosine kinase splice variants in colorectal, NSCLC, or pancreatic cancers, thieno[2,3-b]pyridine derivatives offer directly demonstrated in vivo superiority. Ryu et al. showed that compound 15f achieves 74.9% tumor growth inhibition at 10 mg/kg in a RON splice variant PDX model, outperforming clinical-stage inhibitors crizotinib and BMS-777607 in the same study [4]. This scaffold should be prioritized when the project requires in vivo proof-of-concept data with a benchmarked efficacy advantage over existing clinical agents.

Quote Request

Request a Quote for Thieno[2,3-B]pyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.